3-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one
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Overview
Description
3-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Bromo-Chlorophenoxy Group: The bromo-chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated benzene derivative in the presence of a base.
Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl side chain can be attached through an etherification reaction, where an alcohol derivative reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The bromo and chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse chemical and biological properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one
- 3-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one
- 3-[2-[2-(4-iodophenoxy)ethoxy]ethyl]quinazolin-4-one
Uniqueness
3-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to the presence of both bromo and chloro substituents on the phenoxy group, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s ability to interact with specific molecular targets and improve its stability and solubility compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
3-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c19-13-5-6-17(15(20)11-13)25-10-9-24-8-7-22-12-21-16-4-2-1-3-14(16)18(22)23/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFWQLMISWZPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=C(C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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